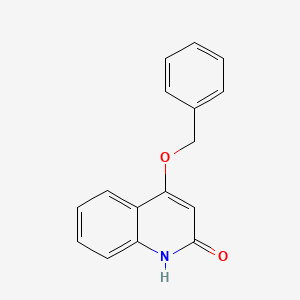

4-(benzyloxy)quinolin-2(1H)-one

説明

Quinoxalin-2(1H)-ones are a class of organic compounds that have been studied for their photophysical properties . They have been somewhat neglected compared to coumarins, their oxygenated counterparts, despite their complementarity in terms of absorbance and fluorescence windows .

Synthesis Analysis

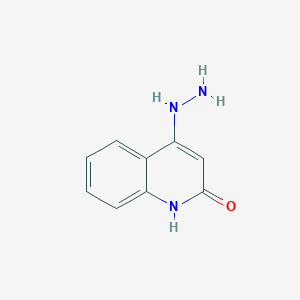

Quinoxalin-2(1H)-ones can be synthesized through various methods. One method involves the base-promoted direct alkylation of quinoxalin-2(1H)-ones with phosphonium ylides as alkylating reagents under metal- and oxidant-free conditions . Another method involves a visible-light-induced direct C(sp2)−H amination of quinoxalin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The “2(1H)-one” indicates the presence of a carbonyl group (C=O) at the 2-position of the quinoxaline ring, and the “1H” denotes the tautomeric form where the hydrogen is attached to the nitrogen atom .

Chemical Reactions Analysis

Quinoxalin-2(1H)-ones can undergo various chemical reactions. For instance, they can be alkylated using phosphonium ylides . They can also undergo a visible-light-induced direct C(sp2)−H amination .

Physical And Chemical Properties Analysis

Quinoxalin-2(1H)-ones have unique photophysical properties. They have been studied for their fluorescence properties, which can be utilized in applications such as chemosensing and biosensing .

科学的研究の応用

Synthesis Techniques

- New Synthesis Methods : A novel method for synthesizing 4-(benzimidazol-2-yl)quinolin-2(1H)-ones through the rearrangement of spiroquinoxalinones offers advantages like cost-effectiveness and accessibility of starting materials (Mamedov et al., 2018).

- Cobalt Salt-Catalyzed Carbocyclization : An efficient cobalt(ii)-catalyzed carbocyclization method enables the synthesis of 4-substituted quinolin-2-(1H)-ones, compatible with a variety of functional groups (Cheng, Chen, & Chuang, 2017).

- Microwave-Assisted Synthesis : A microwave-assisted synthesis approach has been used for preparing biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, utilizing palladium-catalyzed reactions (Glasnov, Stadlbauer, & Kappe, 2005).

Biological and Chemical Properties

- Antimicrobial Activity : Novel ferrocene-containing quinolines, including 1-benzyl-2-ferrocenylquinolin-4(1H)-ones, have been synthesized and evaluated for their antimicrobial activity, showing noteworthy activities against certain strains (Pejović et al., 2017).

- Anticonvulsant Activity : The anticonvulsant activity of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline has been explored, with some compounds showing promising results in animal models (Cui et al., 2005).

- Anti-tubercular Properties : Certain 4-anilinoquinolines and 4-anilinoquinazolines, including derivatives with benzyloxy aniline, have been identified as novel inhibitors of Mycobacterium tuberculosis (Asquith et al., 2019).

Applications in Chemistry and Material Science

- Spectroscopic Fluorescent Probes : 1H-quinolin-2-ones derivatives have been used as spectroscopic fluorescent probes for monitoring the photopolymerization process and in 3D printing applications (Topa et al., 2021).

- Palladium-Catalyzed Synthesis : A palladium-catalyzed synthesis approach for quinolin-2(1H)-ones has been developed, highlighting the reactivity of azodicarboxylate in the process (Peng et al., 2018).

将来の方向性

Quinoxalin-2(1H)-ones have potential applications in various fields due to their unique properties. They can be used in chemosensing and biosensing applications . Furthermore, quinoline-based compounds have shown potential as α-glucosidase inhibitors, suggesting possible applications in the treatment of diabetes .

特性

IUPAC Name |

4-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-10-15(13-8-4-5-9-14(13)17-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOGRLJYZYXAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366707 | |

| Record name | 4-(benzyloxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)quinolin-2(1H)-one | |

CAS RN |

20886-09-3 | |

| Record name | 4-(benzyloxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

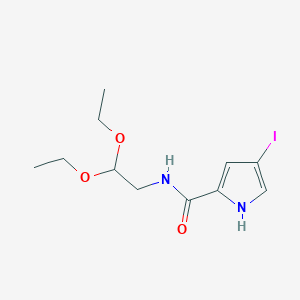

Retrosynthesis Analysis

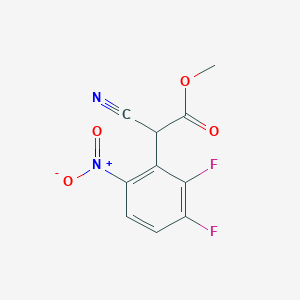

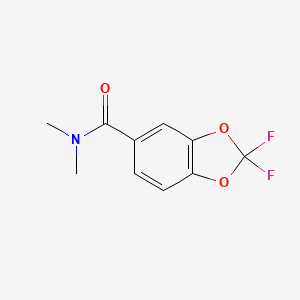

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)